1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid
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Overview
Description
1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolo-pyridine core structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyridine derivatives and amines can be subjected to cyclization reactions using catalysts and specific reaction conditions to form the desired heterocyclic structure . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activity and are used in similar applications.
1H-pyrazolo[3,4-b]pyridines: Known for their biomedical applications, these compounds share structural similarities but differ in their specific biological targets and activities.
Prostetin Trifluoroacetic acid salt: This compound is another example of a trifluoroacetic acid salt with neuroprotective and anti-inflammatory properties
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2763755-01-5 |
---|---|
Molecular Formula |
C9H8F3N3O2 |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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